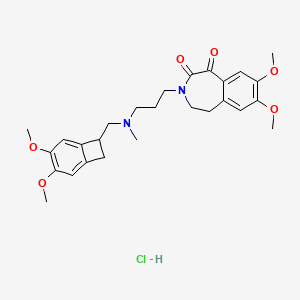

![molecular formula C21H17N3O8S3 B12318508 3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)

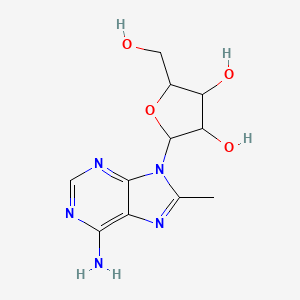

3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CENTA est un réactif céphalosporine chromogène qui est labile à la bêta-lactamase. Il change de couleur après l'hydrolyse du cycle bêta-lactame, ce qui en fait un outil précieux pour étudier l'activité de la bêta-lactamase . Ce composé est largement utilisé dans les dosages biochimiques en raison de sa capacité à indiquer la présence d'enzymes bêta-lactamases par un changement de couleur.

Méthodes De Préparation

CENTA est synthétisé par une série de réactions chimiques impliquant la formation du cycle bêta-lactame. La méthode de préparation implique généralement la dissolution de 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de liqueur mère de 40 mg/mL . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires pour garantir la pureté et la stabilité du composé.

Analyse Des Réactions Chimiques

CENTA subit une hydrolyse du cycle bêta-lactame, ce qui provoque un changement de couleur du jaune clair au jaune chrome . Cette réaction est catalysée par les enzymes bêta-lactamases et peut être surveillée à des longueurs d'onde spécifiques (340 nm à 405 nm). Le principal produit formé à partir de cette réaction est l'anion 2-nitrothiobenzoate (NTB-) . CENTA est un bon substrat pour la plupart des bêta-lactamases, à l'exception de la métalloenzyme Aeromonas hydrophila .

Applications de la recherche scientifique

CENTA est largement utilisé dans la recherche scientifique, en particulier dans l'étude des enzymes bêta-lactamases. Il sert de substrat chromogène pour détecter et quantifier l'activité de la bêta-lactamase dans les bactéries à Gram négatif et à Gram positif . Ce composé est également utilisé dans les études cinétiques et la détection des enzymes bêta-lactamases dans les extraits bruts . De plus, CENTA a des applications dans le développement de nouveaux antibiotiques et l'étude des mécanismes de résistance aux antibiotiques .

Mécanisme d'action

Le mécanisme d'action de CENTA implique l'hydrolyse de son cycle bêta-lactame par les enzymes bêta-lactamases. Cette hydrolyse entraîne un changement de couleur qui peut être mesuré spectrophotométriquement . Les cibles moléculaires de CENTA sont les enzymes bêta-lactamases, qui catalysent la réaction d'hydrolyse. Ce processus est crucial pour étudier l'activité et l'inhibition des enzymes bêta-lactamases .

Applications De Recherche Scientifique

CENTA is extensively used in scientific research, particularly in the study of beta-lactamase enzymes. It serves as a chromogenic substrate for detecting and quantifying beta-lactamase activity in both gram-negative and gram-positive bacteria . This compound is also used in kinetic studies and the detection of beta-lactamase enzymes in crude extracts . Additionally, CENTA has applications in the development of new antibiotics and the study of antibiotic resistance mechanisms .

Mécanisme D'action

The mechanism of action of CENTA involves the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. This hydrolysis results in a color change, which can be measured spectrophotometrically . The molecular targets of CENTA are the beta-lactamase enzymes, which catalyze the hydrolysis reaction. This process is crucial for studying the activity and inhibition of beta-lactamase enzymes .

Comparaison Avec Des Composés Similaires

CENTA est comparable à d'autres substrats chromogènes tels que la nitrocéfine et le PADAC . CENTA est unique par sa solubilité dans les milieux aqueux, ce qui élimine la nécessité d'un cosolvant comme le DMSO dans les dosages . Cette propriété fait de CENTA un substrat préférable pour certaines applications. Des composés similaires comprennent la nitrocéfine, qui est également utilisée pour détecter l'activité de la bêta-lactamase mais peut nécessiter des conditions de dosage différentes .

Propriétés

IUPAC Name |

3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWVVUSAORMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O8S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B12318440.png)

![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)

![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)